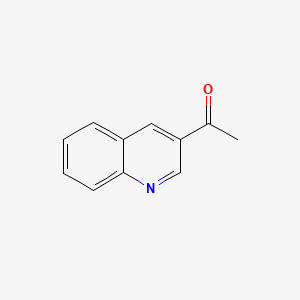

1-(Quinolin-3-yl)ethanone

Übersicht

Beschreibung

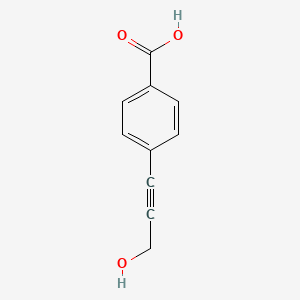

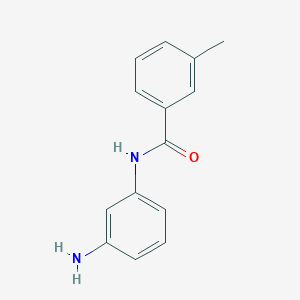

1-(Quinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H9NO . It is also known as 3-Acetylquinoline . This compound is a derivative of quinoline, a nitrogen-containing heterocyclic compound .

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 1-(Quinolin-3-yl)ethanone would be similar, with an additional ethanone group attached to the quinoline ring.Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities through various chemical reactions . For instance, the azido–Cu complex undergoes reductive elimination followed by dehydrative cyclo-condensation to provide the desired quinoline .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Agent

A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrates high antiproliferative activity. It acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, suggesting apoptosis induction (L. D. Via et al., 2008).

Another study synthesized a series of 4‐anilinofuro[2,3‐b]quinolines with significant antiproliferative activities against various cancer cell lines. The compound 1‐{4‐[(3‐chloro‐7‐methoxyfuro[2,3‐b]quinolin-4‐yl)amino]phenyl}ethanone was notably potent, inducing cell-cycle arrest and cell death in cancer cells (Yeh‐long Chen et al., 2008).

Antimicrobial Activity

- A study on the synthesis, characterization, and antimicrobial activity of substituted 1,2,3-triazoles highlighted the use of a compound related to 1-(Quinolin-3-yl)ethanone. The derivatives showed notable antimicrobial activity (Bantwal Shivarama Holla et al., 2005).

Catalytic Behavior in Chemical Synthesis

- The compound 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone was used in synthesizing N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines, which provided alternative NNN tridentate ligands for iron(II) and cobalt(II) dichloride complexes. These complexes showed good catalytic activities for ethylene reactivity (Wen‐Hua Sun et al., 2007).

Corrosion Inhibition

- Quinoxalin-6-yl derivatives, including 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, were investigated as corrosion inhibitors for mild steel in hydrochloric acid. They showed significant inhibition efficiency, which increased with concentration (L. Olasunkanmi et al., 2015).

Conventionaland Ultrasound Irradiation Synthesis

- A comparison study between conventional heating and ultrasound-assisted methods for synthesizing chalcone-substituted quinoxalines starting from 1-(phenylquinoxalin-2-yl)ethanone revealed advantages of the ultrasonic irradiation method, such as shorter reaction times and higher yields (A. Abdula et al., 2018).

Ovarian Cancer Cell Proliferation Suppression

- The G-protein-coupled estrogen receptor agonist G-1, structurally related to 1-(Quinolin-3-yl)ethanone, suppressed ovarian cancer cell proliferation by blocking tubulin polymerization and interrupting microtubule assembly, leading to cell cycle arrest and apoptosis induction (C. Wang et al., 2013).

Synthesis of Novel Chemical Compounds

The synthesis of thiazolyl-pyrazoline derivatives containing the quinoline moiety involved 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone. These compounds were characterized and studied for potential antimicrobial properties (Yong-Ming Zen et al., 2012).

A novel method for synthesizing substituted 1,2-dihydro-4-phenylquinolines involved the reaction of anilines with acetophenone derivatives, including 1-(naphthalen-1-yl)ethanone and 1-(furan-2-yl)ethanone. The method's scope and limitations were explored (Hansrudolf Walter, 1994).

Safety And Hazards

While specific safety and hazard information for 1-(Quinolin-3-yl)ethanone is not available, general precautions such as avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation should be taken when handling this compound .

Zukünftige Richtungen

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research will likely focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Eigenschaften

IUPAC Name |

1-quinolin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZYRGLKJCRGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416028 | |

| Record name | 1-(quinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Quinolin-3-yl)ethanone | |

CAS RN |

33021-53-3 | |

| Record name | 1-(quinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(quinolin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)